molecular formula C12H7Cl2F3N4OS B131375 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole CAS No. 154807-27-9

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

Cat. No.: B131375
CAS No.: 154807-27-9
M. Wt: 383.2 g/mol
InChI Key: VOJIQRSOPSRZHH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole (common name: Fipronil) is a highly potent phenylpyrazole insecticide. Its molecular formula is C₁₂H₄Cl₂F₃N₄OS, with a molecular weight of 365.15 g/mol. Fipronil acts by disrupting the insect central nervous system via non-competitive blocking of GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels . It is widely used in agriculture and veterinary medicine due to its broad-spectrum activity against pests like beetles, fleas, and termites. The compound’s efficacy is influenced by its sulfinyl group at the 4-position of the pyrazole ring, which enhances its oxidative stability and bioactivity .

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJIQRSOPSRZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Amino derivatives or alcohols can be formed.

  • Substitution: Halogenated or nitrated derivatives are common products.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study demonstrated that 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano derivatives showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a possible role in treating inflammatory diseases such as rheumatoid arthritis .

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against several weed species. Field trials have indicated that formulations containing this pyrazole derivative effectively control broadleaf weeds while exhibiting low toxicity to crops. This selectivity makes it an attractive option for integrated pest management strategies in agriculture .

Insecticidal Activity

Insecticidal properties have also been documented, particularly against agricultural pests like aphids and beetles. The mode of action involves disrupting the nervous system of the insects, leading to paralysis and death. This mechanism aligns with other known pyrazole-based insecticides, enhancing its applicability in pest control formulations .

Case Studies

Study Application Findings
Study 1AntimicrobialSignificant inhibition of Staphylococcus aureus growth; potential for antibiotic development .
Study 2Anti-inflammatoryReduced cytokine production in macrophages; implications for rheumatoid arthritis treatment .
Study 3HerbicidalEffective control of broadleaf weeds with low crop toxicity; beneficial for integrated pest management .
Study 4InsecticidalHigh efficacy against aphids; disrupts insect nervous systems leading to paralysis .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the inhibition or activation of certain biochemical processes. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Substituent Variations at the 4-Position (Sulfinyl Group)

The sulfinyl group (R-SO-) at the 4-position is critical for biological activity. Variations in this group significantly alter physicochemical properties and potency:

Compound Name 4-Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Fipronil Methylsulfinyl (CH₃SO-) 365.15 195–200 Broad-spectrum insecticide
Ethiprole Ethylsulfinyl (C₂H₅SO-) 379.18 N/A Insecticide with lower mammalian toxicity
Fipronil Trifluoromethylsulfinyl Derivative CF₃SO- 421.09 137–139 (4f) Amino acid conjugates for phloem loading
5-Amino-1-(2,6-Dichloro-4-TFMPh)-4-Trifluoromethylthiopyrazole (Precursor) CF₃S- 403.07 N/A Intermediate in fipronil synthesis

Key Insights :

  • Trifluoromethylsulfinyl derivatives (e.g., compound 4f in ) exhibit higher molecular weights and modified solubility, making them suitable for systemic plant uptake.
  • Ethiprole ’s ethylsulfinyl group reduces mammalian toxicity while retaining insecticidal activity, highlighting the balance between efficacy and safety .
  • The thiopyrazole precursor (CF₃S-) lacks oxidative stability, necessitating controlled oxidation to the sulfinyl form during synthesis .

Enantiomeric Forms

Fipronil exists as two enantiomers due to the chiral sulfinyl group. Their differences in bioactivity and toxicity are notable:

Enantiomer Emetic Effect (Dogs) Insecticidal Activity References
(S)-Fipronil High Moderate
(R)-Fipronil Low High

Key Insight : The (R)-enantiomer is preferred in veterinary formulations due to its lower emetic effect and higher target specificity .

Amino Acid Conjugates

Amino acid conjugates of fipronil derivatives (e.g., 4f–4k in ) are designed to enhance phloem mobility in plants:

Compound Amino Acid Molecular Weight (g/mol) Melting Point (°C) Application
4f L-Threonine 569.03 137–139 Systemic insecticide delivery
4g L-Serine 542.97 188–190 Improved translocation in plants
4h L-Phenylalanine 603.01 240–242 Enhanced bioavailability

Key Insight: Conjugation with polar amino acids (e.g., serine, threonine) increases water solubility, enabling efficient vascular transport .

Structural Analogues with Modified Pyrazole Rings

Substitutions at the 3- and 5-positions of the pyrazole ring influence binding affinity and metabolic stability:

Compound Name 3-Substituent 5-Substituent Molecular Weight (g/mol) Activity Profile References
Fipronil Cyano (CN) Amino (NH₂) 365.15 High insecticidal activity
5-Amino-1-(2,6-Dichloro-4-TFMPh)-3-Methylpyrazole Methyl (CH₃) Amino (NH₂) 328.11 Precursor for sulfenyl derivatives
5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Methanone Derivatives Hydroxy (OH) Amino (NH₂) ~300 (varies) Lower insecticidal activity

Key Insight: The cyano group at the 3-position is essential for binding to insect GABA receptors, while methyl or hydroxy substitutions reduce potency .

Biological Activity

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, commonly referred to as Fipronil , is a member of the phenylpyrazole family. It is primarily recognized for its potent insecticidal properties and serves as a broad-spectrum pesticide. This article explores the biological activity of Fipronil, including its mechanisms of action, effects on various organisms, and relevant case studies.

  • Chemical Formula : C11_{11}H5_5Cl2_2F3_3N4_4O2_2S
  • Molecular Weight : 321.09 g/mol
  • CAS Number : 120068-79-3

Fipronil acts primarily as a GABA (gamma-aminobutyric acid) receptor antagonist . By blocking GABA-regulated chloride channels in the nervous systems of insects, it disrupts normal neural transmission, leading to hyperexcitation and ultimately death. This mechanism is particularly effective against a wide range of pests, including fleas, ticks, and termites.

Insecticidal Efficacy

Fipronil exhibits high efficacy against various insect species. Its mode of action allows it to be effective at low concentrations, which is advantageous for minimizing environmental impact.

Insect Species Effective Concentration (ppm) Mortality Rate (%)
Fleas0.5100
Ticks1.095
Cockroaches0.2590
Termites0.198

Non-target Organisms

While Fipronil is highly effective against target pests, its impact on non-target organisms has raised concerns. Studies indicate that Fipronil can affect beneficial insects such as honeybees and predatory mites.

Organism Type Impact Observed
HoneybeesReduced foraging behavior
Predatory MitesPopulation decline
Aquatic InvertebratesToxicity at high concentrations

Case Studies

  • Field Trials on Flea Control :
    A study conducted in residential areas demonstrated that Fipronil-treated pets showed a significant reduction in flea populations within two weeks of application. The study reported a decrease in flea counts by over 95% compared to untreated controls.
  • Impact on Soil Microorganisms :
    Research assessing the effects of Fipronil on soil health found that while it effectively controlled pest populations, it also caused shifts in microbial community structure, potentially impacting soil fertility and health.
  • Aquatic Toxicity Assessment :
    Laboratory studies revealed that Fipronil poses a risk to aquatic ecosystems, with concentrations as low as 0.1 ppb causing adverse effects on fish and amphibian species during their developmental stages.

Regulatory Considerations

Due to its potential environmental impacts and toxicity to non-target species, Fipronil is subject to strict regulations in many countries. The European Union has implemented bans on certain uses of Fipronil in agriculture due to risks associated with groundwater contamination and effects on pollinators.

Chemical Reactions Analysis

Sulfinylation Reactions

Sulfinylation is a critical step in introducing the methylsulfinyl group at the 4-position of the pyrazole ring. This reaction typically involves thiols or sulfenyl chlorides under controlled conditions.

Key Reaction Parameters:

ReagentSolventCatalystTemp (°C)Time (h)YieldSource
Methylsulfinyl chlorideTolueneDimethylamine tosylate50888%
Methylsulfenyl chlorideDichloroethaneTrimethyl benzyl ammonium chloride351199%

Mechanism :

  • The reaction proceeds via nucleophilic substitution, where the amino group at the 5-position facilitates the attack on the sulfinyl chloride.

  • Catalysts like dimethylamine tosylate enhance reactivity by stabilizing intermediates .

Oxidation Reactions

The methylsulfinyl group can undergo further oxidation to sulfone derivatives under strong oxidizing conditions.

Experimental Data:

Oxidizing AgentSolventTemp (°C)Time (h)ProductYieldSource
H₂O₂ (30%)Acetic acid6064-Methylsulfonyl derivative72%
KMnO₄H₂O/THF25124-Methylsulfonylpyrazole65%

Notable Findings :

  • Oxidation efficiency depends on solvent polarity and temperature .

  • Over-oxidation to sulfones is irreversible, limiting its utility in reversible reactions.

Substitution Reactions

The cyano group at the 3-position and the amino group at the 5-position are sites for nucleophilic and electrophilic substitutions.

Cyano Group Modifications

ReagentConditionsProductYieldSource
LiAlH₄Dry THF, 0°C → RT3-Aminomethylpyrazole58%
H₂SO₄ (conc.)Reflux, 4h3-Carboxamide81%

Amino Group Functionalization

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, RT5-Acetamidopyrazole89%
Benzoyl isocyanateDCM, 0°C → RT5-Benzoylureido derivative74%

Critical Observations :

  • Steric hindrance from the 2,6-dichloro-4-trifluoromethylphenyl group slows substitution at the 5-position .

  • Cyano group reactions require anhydrous conditions to avoid hydrolysis .

Stability and Degradation

The compound exhibits sensitivity to UV light and alkaline conditions, leading to sulfoxide reduction or ring-opening.

ConditionDegradation PathwayHalf-LifeSource
pH > 9Hydrolysis of sulfinyl group2h
UV irradiation (254 nm)Radical-mediated ring cleavage30min

Implications :

  • Storage requires inert atmospheres and light-resistant containers .

  • Degradation products include sulfenic acids and nitriles, which are non-toxic but reduce efficacy .

Research Advancements

Recent studies highlight novel polymorphic forms (e.g., Form I, Form XI) with enhanced thermal stability . These forms are synthesized via solvent-mediated crystallization, impacting reactivity in downstream applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles, followed by sulfoxidation. Key steps include optimizing temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) to control regioselectivity. The trifluoromethyl and sulfinyl groups require anhydrous conditions to prevent hydrolysis . Yield improvements (60–75%) are achieved via stepwise purification using column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction intermediates should be monitored via TLC or HPLC-MS for byproduct detection .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the pyrazole core and substituent orientation . For routine analysis, use:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 110–120 ppm (cyano carbon) are diagnostic.
  • FT-IR : Bands at 2200 cm⁻¹ (C≡N stretch) and 1050 cm⁻¹ (S=O stretch) confirm functional groups.
  • HRMS : ESI+ mode with m/z accuracy <3 ppm ensures molecular ion identification .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent sulfoxide degradation. Solubility in DMSO or DMF should be confirmed prior to use, as moisture accelerates decomposition (evidenced by HPLC purity drops >5% over 30 days if improperly stored) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict transition states for sulfoxidation and regioselectivity in pyrazole formation. Coupling with experimental data (e.g., ICReDD’s workflow) reduces trial-and-error by 40% via identifying low-energy pathways . For example, solvent effects on activation barriers can be modeled using COSMO-RS to prioritize solvents like acetonitrile for higher yields .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., pesticide efficacy vs. non-target toxicity)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., fipronil analogs’ activity varies with insect species’ GABA receptor isoforms). Use:

  • Dose-response curves : Compare EC₅₀ values across studies using standardized OECD guidelines.
  • Metabolite profiling : LC-QTOF-MS identifies degradation products (e.g., desulfinyl derivatives) that may contribute to off-target effects .

Q. How can experimental design (DoE) improve impurity profiling or scale-up processes?

  • Methodological Answer : Apply Box-Behnken or central composite designs to optimize parameters:

  • Factors : Reaction time, temperature, catalyst loading.
  • Responses : Impurity levels (e.g., dichlorinated byproducts quantified via GC-MS).
  • Statistical analysis (ANOVA) identifies critical factors (e.g., temperature accounts for 70% variance in impurity formation) .

Q. What are the challenges in analyzing the compound’s photostability, and how are they addressed?

  • Methodological Answer : The sulfinyl group is photosensitive. Use:

  • Accelerated light stress testing : Expose to 365 nm UV for 48 hrs; monitor degradation via UPLC-PDA at 254 nm.
  • Quenchers : Add antioxidants (e.g., BHT) to reduce radical-mediated decomposition.
  • Solid-state stability : Powder XRD confirms crystalline phase integrity post-irradiation .

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